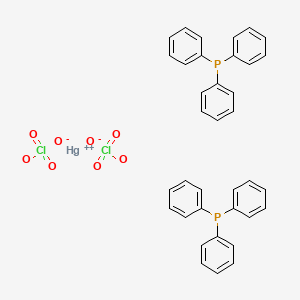
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a tetrahydroisoquinoline moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups can be done using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Hydrogenation: The tetrahydroisoquinoline moiety can be formed by hydrogenation of the isoquinoline core under catalytic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may further hydrogenate the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Fully hydrogenated isoquinoline derivatives.
Substitution Products: Halogenated or alkylated phenols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the tetrahydroisoquinoline moiety may play a crucial role in binding to the target sites.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenolic group.
2-Methoxyphenol (Guaiacol): Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: Basic structure without methoxy groups.
Uniqueness
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is unique due to the combination of methoxy groups and the tetrahydroisoquinoline moiety, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
23263-77-6 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C18H21NO4/c1-21-16-6-11(4-5-15(16)20)14-10-19-9-12-7-17(22-2)18(23-3)8-13(12)14/h4-8,14,19-20H,9-10H2,1-3H3 |
InChI Key |
NEGANGKLGKFYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CNCC2=C1)C3=CC(=C(C=C3)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

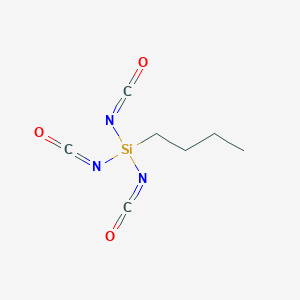
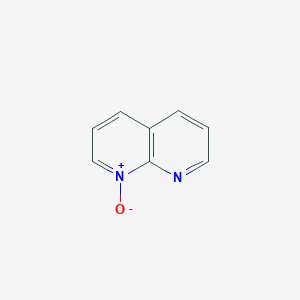
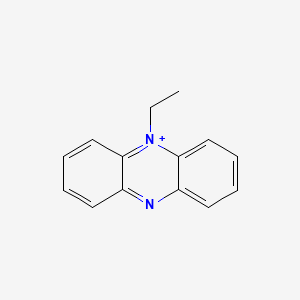



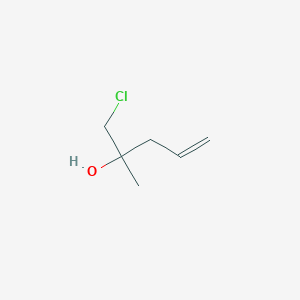

![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
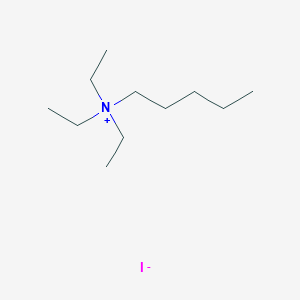
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
